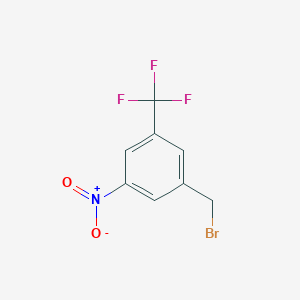

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene

概述

描述

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene typically involves the bromination of 3-nitro-5-(trifluoromethyl)toluene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination of the methyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

化学反应分析

Reaction Procedure

-

Combine (3-nitro-5-(trifluoromethyl)phenyl)methanol (0.5 g, 2.26 mmol) and triphenylphosphine (1.19 g, 4.5 mmol) in THF (15 mL).

-

Cool the mixture to 0°C.

-

Gradually add N-Bromosuccinimide (0.8 g, 4.8 mmol).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Dilute the reaction mixture with ethyl acetate, wash with sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

-

Purify the product via column chromatography on silica gel using a 10% ethyl acetate/hexanes mixture.

The yield of this reaction is typically around 91% .

Electrophilic Aromatic Substitution

Due to the presence of both the bromomethyl and nitro groups on the aromatic ring, this compound can undergo various electrophilic aromatic substitution reactions:

-

Nitration : Can be performed using a mixture of concentrated nitric acid and sulfuric acid.

-

Sulfonation : Using sulfuric acid or chlorosulfonic acid.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be substituted by nucleophiles under certain conditions:

-

Reaction with Amines : The bromine atom can be replaced by amines in a nucleophilic substitution reaction, leading to the formation of amine derivatives.

Electrophilic Aromatic Substitution Mechanism

In electrophilic aromatic substitution, the nitro group activates the aromatic ring towards further substitution due to its electron-withdrawing effect, while the bromine can serve as a leaving group:

-

Formation of an arenium ion intermediate upon electrophile attack.

-

Deprotonation leads back to an aromatic system with a new substituent.

Nucleophilic Substitution Mechanism

In nucleophilic substitution reactions involving bromine:

-

The nucleophile attacks the carbon atom bonded to bromine.

-

Bromine leaves as bromide ion (), forming a new bond with the nucleophile.

科学研究应用

Medicinal Chemistry

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene has shown promise as a building block in the development of pharmaceuticals. Key aspects of its medicinal applications include:

- Cytochrome P450 Inhibition: It acts as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are critical in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, highlighting its relevance in pharmacological studies.

- Potential Drug Development: The nitro group can be reduced to form amines, which are common in bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive candidate for drug design.

Organic Synthesis

The compound serves as an important precursor in organic synthesis due to its functional groups:

- Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, allowing the introduction of various functionalities into the molecule.

- Synthetic Pathways: Efficient methods for synthesizing this compound often involve nitration followed by bromination of trifluoromethyl-substituted benzene derivatives. Understanding these synthetic routes contributes to broader knowledge regarding reaction mechanisms and synthesis protocols for similar compounds.

Biological Studies

Research indicates that this compound interacts with various biological systems:

- Toxicological Profiles: Investigations into its interaction with biological molecules can provide insights into potential therapeutic effects or toxicological implications. Its halogenated nature suggests possible interactions with nucleophiles in biological systems.

作用机制

The mechanism of action of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is primarily determined by its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.

相似化合物的比较

1-(Bromomethyl)-3-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

1-(Bromomethyl)-3-(trifluoromethyl)benzene:

3-Nitro-5-(trifluoromethyl)toluene: Lacks the bromomethyl group, leading to different synthetic applications.

Uniqueness: 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of bromomethyl, nitro, and trifluoromethyl groups on a single benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

生物活性

1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, with the molecular formula C₈H₅BrF₃N₂O₂ and a molecular weight of approximately 257.02 g/mol, is a halogenated aromatic compound notable for its diverse biological activities. This compound features a bromomethyl group, a nitro group, and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

The presence of functional groups such as the nitro (-NO₂) and trifluoromethyl (-CF₃) enhances the compound's reactivity and stability. The bromomethyl group allows for substitution reactions, making it a versatile precursor in organic synthesis. Various synthetic methods have been developed for this compound, often involving nitration followed by bromination of trifluoromethyl-substituted benzene derivatives .

Biological Activity

This compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, meaning that this compound could influence the pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies .

The inhibition of cytochrome P450 enzymes can lead to altered drug metabolism pathways. This interaction suggests that this compound may serve as an important tool in understanding drug interactions and metabolic processes in pharmacology. Additionally, the compound's structural features allow it to be a potential building block for developing new therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-3-nitro-5-(trifluoromethoxy)benzene | Contains a trifluoromethoxy group | Different electronic properties due to methoxy group |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | Fluoro group replaces nitro | Different reactivity patterns |

| 1-Bromo-3-nitro-5-fluorobenzene | Lacks trifluoromethyl group | More reactive due to lack of CF₃ |

This table illustrates how variations in functional groups can significantly impact the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Cytochrome P450 Inhibition : Research indicates that this compound effectively inhibits CYP1A2 and CYP2D6, which are critical for metabolizing many pharmaceuticals. This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful consideration in clinical settings .

- Potential Therapeutic Applications : The ability to modify the nitro group into various functional groups expands its utility in medicinal chemistry. For instance, reducing the nitro group can yield amine derivatives that may exhibit different biological activities .

属性

IUPAC Name |

1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIQSFGFVNXGHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595208 | |

| Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180146-67-2 | |

| Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。